

# GPR139: A CNS-Enriched Orphan Receptor Implicated in Neurological and Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | NCRW0005-F05 |           |
| Cat. No.:            | B2537298     | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

The G protein-coupled receptor 139 (GPR139) is a class A orphan GPCR predominantly expressed in the central nervous system (CNS), with particularly high concentrations in the habenula, striatum, and hypothalamus.[1][2][3][4] Its highly conserved nature across vertebrate species suggests a fundamental role in neurophysiology.[1][5] While its endogenous ligands are not definitively established, the aromatic amino acids L-tryptophan and L-phenylalanine, as well as certain neuropeptides like ACTH and  $\alpha$ -MSH, have been identified as putative agonists, activating the receptor at relatively high concentrations.[2][3][6][7] This has led to the hypothesis that GPR139 may function as a nutrient-sensing receptor.[2][8] Due to its specific expression pattern and its interactions with key neurotransmitter systems, GPR139 has emerged as a promising therapeutic target for a range of disorders, most notably neuropsychiatric conditions, but also metabolic diseases and cancer.

## **GPR139 Signaling Pathways**

GPR139 exhibits signaling promiscuity, capable of coupling to multiple G protein families, including Gq/11, Gi/o, Gs, and G12/13.[1][3] However, the primary and most robustly characterized pathway is through Gq/11 activation.[2][3][9][10]

• Gq/11 Pathway: Activation of the Gq/11 pathway by GPR139 leads to the stimulation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium. This calcium



response is a common readout in functional assays for GPR139 agonists.[2][11][12]

- Gi/o and Gs Pathways: Evidence also suggests coupling to Gi/o and Gs proteins.[1][2][9]
   GPR139 activation can stimulate adenylyl cyclase (AC) to produce cAMP (indicative of Gs or Gq/11 signaling) and inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][9][10]
- Crosstalk with MOR and D2R: A critical aspect of GPR139 function is its inhibitory crosstalk with the μ-opioid receptor (MOR) and the dopamine D2 receptor (D2R).[1][5][13] GPR139 counteracts MOR signaling by opposing the regulation of downstream effectors like adenylyl cyclase and GIRK channels.[1][9] This functional interaction forms the basis for its role in opioid response and neuropsychiatric disorders.



Click to download full resolution via product page

GPR139 primarily signals via  $G\alpha q/11$ , leading to downstream effects and inhibiting MOR/D2R pathways.

## **Implication in Neuropsychiatric Disorders**



The most significant body of evidence links GPR139 to neuropsychiatric conditions, particularly those involving the dopaminergic and opioidergic systems.[13][14][15]

### Schizophrenia

GPR139 is a key emerging target for schizophrenia, especially for its negative symptoms.[16] [17] Evidence is primarily derived from preclinical knockout mouse models.

- Knockout Phenotype: Mice lacking the GPR139 gene (Gpr139-/-) exhibit a range of schizophrenia-like symptoms.[6][13][15] These include hyperactivity, anxiety-like traits, deficits in social interaction, and a complete loss of prepulse inhibition (a measure of sensorimotor gating that is deficient in schizophrenia patients).[13][15] They also display spontaneous "hallucinogenic" head-twitches.[13][14][15]
- Pharmacological Rescue: Crucially, many of these behavioral deficits in knockout mice can be reversed by administering antagonists for the D2 dopamine receptor (haloperidol) and the μ-opioid receptor (naltrexone).[6][13][14][15] This suggests the schizophrenia-like pathology in these mice stems from dopaminergic and opioidergic hyper-functionality due to the absence of GPR139's inhibitory influence.[13][15]
- Therapeutic Agonists: The development of potent GPR139 agonists, such as Zelatriazin (TAK-041), has shown promise in preclinical models for treating the negative and cognitive symptoms of schizophrenia.[6][16][17]

#### **Substance Use Disorders**

GPR139's anti-opioid function implicates it in addiction and withdrawal.[4][5][9]

- Opioid Modulation: Gpr139 knockout mice show enhanced morphine-induced analgesia and reward effects in a conditioned place preference paradigm.[18][19] Conversely, they exhibit significantly reduced behavioral signs of withdrawal.[18][19] This indicates that GPR139 normally dampens the effects of opioids.
- Alcohol Use Disorder: Human genetic studies have found associations between GPR139 risk variants and alcohol use disorder.[5]

#### **Other CNS Disorders**



Genetic association studies have linked GPR139 to other neuropsychiatric conditions:

- Major Depressive Disorder (MDD): A potential association has been reported between GPR139 and depressive symptoms.[5]
- Attention-Deficit/Hyperactivity Disorder (ADHD): GPR139 has been identified as a gene associated with inattention in juvenile ADHD.[5]



Click to download full resolution via product page

Logical flow from GPR139 loss-of-function to schizophrenia-like phenotypes and their rescue.

## **Implication in Metabolic Disorders**

GPR139's expression in the hypothalamus and its potential role as a nutrient sensor for amino acids point to its involvement in energy homeostasis.[2][8][20]

 Obesity and Energy Balance: A patent described GPR139 knockout mice as having increased lean body mass and decreased body fat compared to wild-type mice.[2] This



suggests GPR139 may be a potential target for obesity and other metabolic disorders.[8][17] [21]

Glucose and Insulin Regulation: Inhibition of GPR139 in the mediobasal hypothalamus of
mice using a short-hairpin RNA resulted in increased body mass, reduced fasting blood
glucose, and increased insulin levels.[20] These effects may be mediated through the orexin
system, suggesting GPR139 plays a role in regulating glycemia and insulin.[20] Its homolog,
GPR142, is also activated by L-Trp and L-Phe and is a potential target for type II diabetes
due to its role in insulin and incretin secretion.[2][8]

## **Implication in Cancer**

The role of GPR139 in cancer is less defined but is an area of active investigation. Pan-cancer analyses using data from The Cancer Genome Atlas (TCGA) have shown that GPR139 expression is altered across various tumor types.[4][22] Studies have reported both up- and downregulation of GPR139 in cancers such as breast cancer, glioblastoma, pheochromocytoma, and paraganglioma.[4] Analysis of genomic alterations, including mutations and copy number variations, in tumor samples suggests a potential role for GPR139 in the pathophysiology of cancer.[22][23]

## Implication in Neurodegenerative Disorders

- Parkinson's Disease: Given its expression in brain regions relevant to motor control,
   GPR139 has been proposed as a potential target for Parkinson's disease.[16][17] In vitro studies have shown that GPR139 agonists can protect primary dopaminergic neurons from toxicity.[17]
- Alzheimer's Disease: Recent research has begun to implicate GPR139 in Alzheimer's disease, highlighting its neuroprotective potential.

#### **Quantitative Data Summary**

The following tables summarize key quantitative data for GPR139 agonists and the behavioral phenotypes observed in knockout mice.

Table 1: Potency of Select GPR139 Agonists



| Compound                  | Туре                   | EC50 (nM) | Assay System                                   | Reference |
|---------------------------|------------------------|-----------|------------------------------------------------|-----------|
| JNJ-63533054              | Synthetic<br>Agonist   | 16        | hGPR139<br>(Calcium<br>Mobilization)           | [17]      |
| Zelatriazin (TAK-<br>041) | Synthetic Agonist      | 22        | GPR139<br>(Unspecified)                        | [17]      |
| Compound 1a               | Synthetic Agonist      | 39        | GPR139 in CHO-<br>K1 (Calcium<br>Mobilization) | [12]      |
| TC-O 9311                 | Synthetic Agonist      | 39        | GPR139<br>(Unspecified)                        | [6]       |
| L-Tryptophan              | Putative<br>Endogenous | 220,000   | hGPR139<br>(Unspecified)                       | [2]       |

| L-Phenylalanine | Putative Endogenous | 320,000 | hGPR139 (Unspecified) |[2] |

Table 2: Summary of Key Phenotypes in Gpr139 Knockout Mice



| Phenotypic Domain | Observation                             | Implication                         | References   |
|-------------------|-----------------------------------------|-------------------------------------|--------------|
| Neuropsychiatric  | Complete loss of prepulse inhibition    | Deficient<br>sensorimotor<br>gating | [13][15]     |
|                   | Social interaction deficits             | Negative symptoms of psychosis      | [5][13][15]  |
|                   | Delayed onset<br>hyperactivity          | Psychomotor agitation               | [13][15]     |
|                   | Spontaneous head-<br>twitches           | Hallucinogenic-like state           | [13][14][15] |
|                   | Delayed acquisition of operant task     | Cognitive/motivational deficits     | [13][15][24] |
| Opioid Response   | Enhanced morphine-<br>induced analgesia | Increased opioid sensitivity        | [18][19]     |
|                   | Augmented morphine reward (CPP)         | Increased addiction                 | [18][19]     |
|                   | Decreased withdrawal responses          | Reduced physical dependence         | [18][19]     |
| Metabolic         | Increased lean body<br>mass             | Altered energy<br>homeostasis       | [2]          |

| | Decreased body fat | Altered energy homeostasis |[2] |

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducible investigation of GPR139. Below are protocols for key in vitro and in vivo assays.

## **Calcium Mobilization Assay (for Gq/11 Coupling)**

This is the primary functional assay for identifying GPR139 agonists.



- Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR139.
- Protocol:
  - Cell Plating: Seed the GPR139-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.
  - Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
  - Washing: Gently wash the cells with the buffer to remove excess dye.
  - Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.
  - Measurement: Add the test compounds (agonists) at various concentrations and immediately begin measuring fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds for 2-3 minutes.
  - Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.[12]

# Inositol Monophosphate (IP1) Accumulation Assay (for Gq/11 Coupling)

This assay provides a more integrated measure of Gq/11 signaling over time compared to the transient calcium flux.

- Cell Line: CHO-K1 or HEK293 cells stably expressing GPR139.
- Protocol:
  - Cell Plating: Seed cells in a suitable microplate and culture overnight.



- Stimulation: Replace the medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the test compounds. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Cell Lysis: Lyse the cells using the detection buffer provided with a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit.
- Detection: Add the detection reagents (e.g., IP1-d2 acceptor and anti-IP1-cryptate donor).
   Incubate for 1 hour to overnight at room temperature.
- Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
- Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Determine EC50 values as described for the calcium assay.[25]

### **Prepulse Inhibition (PPI) Test (in mice)**

This in vivo assay measures sensorimotor gating deficits relevant to schizophrenia.

- Apparatus: A startle response system consisting of a sound-attenuating chamber with a holding cylinder mounted on a piezoelectric platform to detect whole-body startle.
- · Protocol:
  - Acclimation: Place a Gpr139 knockout or wild-type mouse in the holding cylinder and allow it to acclimate for 5 minutes with background white noise (e.g., 65 dB).
  - Test Session: The session consists of multiple trial types presented in a pseudorandom order:
    - Pulse-alone trials: A strong acoustic stimulus (pulse, e.g., 120 dB for 40 ms) is presented.
    - Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).
    - No-stimulus trials: Only background noise is present.

#### Foundational & Exploratory





- Measurement: The startle response (amplitude of the flinch) is recorded for each trial.
- Data Analysis: PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 [(Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100]. Gpr139 knockout mice typically show significantly reduced or absent %PPI.[13][15]





Click to download full resolution via product page

A typical experimental workflow for the discovery and validation of a GPR139 agonist.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and function of the orphan GPR139 G protein-coupled receptor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and function of the orphan GPR139 G protein-coupled receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR139 Wikipedia [en.wikipedia.org]
- 7. Orphan GPCRs in Neurodegenerative Disorders: Integrating Structural Biology and Drug Discovery Approaches [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of orphan receptor GPR139 in neuropsychiatric behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of orphan receptor GPR139 in neuropsychiatric behavior PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. forum.schizophrenia.com [forum.schizophrenia.com]
- 17. medchemexpress.com [medchemexpress.com]







- 18. Gpr139 MGI Mouse Gene Detail MGI:2685341 G protein-coupled receptor 139 [informatics.jax.org]
- 19. Phenotypes for Gpr139 MGI:6473973 MGI Mouse [informatics.jax.org:443]
- 20. The orphan G protein-coupled receptor, GPR139, is expressed in the hypothalamus and is involved in the regulation of body mass, blood glucose, and insulin PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. diseases.jensenlab.org [diseases.jensenlab.org]
- 22. Pan-Cancer Analysis and Drug Formulation for GPR139 and GPR142 PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pan-Cancer Analysis and Drug Formulation for GPR139 and GPR142 PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR139: A CNS-Enriched Orphan Receptor Implicated in Neurological and Metabolic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2537298#in-which-diseases-is-gpr139-implicated]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com